Desertorin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

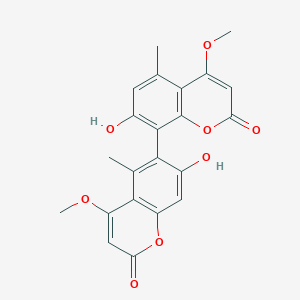

Desertorin A is a bicoumarin that is 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one substituted by a 7-hydroxy-4-methoxy-5-methyl-2-oxo-2H-chromen-6-yl group at position 8. It has a role as an Aspergillus metabolite. It is a conjugate acid of a this compound(1-).

Aplicaciones Científicas De Investigación

Introduction to Desertorin A

This compound is a bicoumarin compound produced by the fungus Aspergillus desertorum. It is structurally characterized as 7-hydroxy-4-methoxy-5-methyl-2H-chromen-2-one, with a molecular formula of C22H18O8 and a molecular weight of 410.4 g/mol . This compound has garnered attention due to its potential applications in various scientific research fields, particularly in pharmacology and toxicology.

Pharmacological Research

This compound has been investigated for its bioactive properties, which include:

- Antimicrobial Activity : Studies have shown that extracts containing this compound exhibit varying degrees of antimicrobial activity against certain bacterial and fungal strains. However, specific studies indicate that its effectiveness may vary depending on the concentration and the type of microorganism .

- Cytotoxic Effects : Research has indicated that this compound may possess cytotoxic properties, particularly against cancer cell lines. For instance, it has been shown to inhibit the growth of HL60 leukemia cells, suggesting potential applications in cancer therapy .

Toxicological Studies

This compound is classified as a mycotoxin, which raises concerns regarding its safety in food and feed products. Its role as a natural toxin necessitates thorough investigation into its toxicological profile:

- Mycotoxin Screening : this compound has been included in suspect screening approaches for natural toxins in various environmental samples, highlighting the need for monitoring its levels in agricultural products .

- Mechanisms of Toxicity : Understanding the mechanisms through which this compound exerts its toxic effects is crucial for risk assessment. Studies have focused on its interactions with biological systems, including potential impacts on DNA topoisomerases, which are critical for DNA replication and repair .

Biochemical Pathways

This compound's biosynthesis involves complex biochemical pathways that can provide insights into fungal metabolism and secondary metabolite production:

- Biosynthetic Gene Clusters : Genome-wide analyses have revealed the presence of specific biosynthetic gene clusters responsible for the production of this compound. These findings contribute to our understanding of how fungi synthesize complex natural products and their evolutionary adaptations .

Potential Industrial Applications

Given its unique chemical structure and biological activity, this compound may have potential applications in various industries:

- Agriculture : As a natural pesticide or fungicide, this compound could be explored for its ability to control plant pathogens without relying on synthetic chemicals.

- Pharmaceutical Development : The compound's cytotoxic properties could be harnessed for developing new anticancer agents or other therapeutic drugs.

Case Study 1: Anticancer Activity

A study published in Fungal Biology investigated the effects of this compound on HL60 leukemia cells. The results indicated significant growth inhibition at concentrations as low as 1 µM, with a gradual increase in efficacy over time. The study concluded that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Mycotoxin Monitoring

In an environmental study focusing on natural toxins, this compound was identified among several mycotoxins present in agricultural samples from the Ter River region. This highlighted the importance of monitoring such compounds to ensure food safety and mitigate health risks associated with mycotoxin exposure .

Propiedades

Fórmula molecular |

C22H18O8 |

|---|---|

Peso molecular |

410.4 g/mol |

Nombre IUPAC |

7-hydroxy-8-(7-hydroxy-4-methoxy-5-methyl-2-oxochromen-6-yl)-4-methoxy-5-methylchromen-2-one |

InChI |

InChI=1S/C22H18O8/c1-9-5-11(23)21(22-18(9)13(27-3)7-17(26)30-22)19-10(2)20-14(28-4)8-16(25)29-15(20)6-12(19)24/h5-8,23-24H,1-4H3 |

Clave InChI |

PRMZXICFBUXBCX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C2=C1C(=CC(=O)O2)OC)C3=C(C4=C(C=C3O)OC(=O)C=C4OC)C)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.